(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2566-59-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1 |
InChI Key |
JESWDXIHOJGWBP-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2C(=O)O |
Canonical SMILES |
C1CC2CC1CC2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1s,2r,4r Bicyclo 2.2.1 Heptane 2 Carboxylic Acid and Its Precursors
Asymmetric Approaches to the Bicyclo[2.2.1]heptane Skeleton
The construction of the bicyclo[2.2.1]heptane core with specific stereochemistry is a pivotal challenge in the synthesis of the target molecule. Various asymmetric strategies have been developed to establish the required chiral centers with high fidelity.
Organocatalytic Cycloaddition Strategies for Enantioselective Formation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free conditions and operational simplicity. rsc.orgrsc.org Formal [4+2] cycloaddition reactions, enabled by chiral organocatalysts, provide a direct route to functionalized bicyclo[2.2.1]heptane systems. rsc.orgresearchgate.net These reactions typically involve the use of a chiral amine catalyst to generate a reactive intermediate, such as a cross-conjugated trienamine, from a suitable precursor. mdpi.com This intermediate then undergoes a cycloaddition with an alkene to form the bicyclic skeleton with high enantioselectivity. rsc.orgmdpi.com While this approach has been successfully applied to the synthesis of bicyclo[2.2.1]heptane-1-carboxylates, the principles can be adapted for the synthesis of other isomers. rsc.orgrsc.org The choice of catalyst and reaction conditions is crucial for controlling both the diastereo- and enantioselectivity of the transformation. rsc.org
| Catalyst Type | Reactants | Product Type | Key Feature |
| Chiral Tertiary Amine | α′-Ethoxycarbonyl cyclopentenones and nitroolefins | Bicyclo[2.2.1]heptane-1-carboxylates | Metal-free, mild conditions, high enantioselectivity. rsc.org |
| Chiral Primary Amine | α′-Benzylidene-2-cyclopentenones and alkenes | Bicyclo[2.2.1]heptane derivatives | Formation of a 4-aminofulvene intermediate. mdpi.com |
Diels-Alder Cycloaddition Reactions and Stereochemical Control
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework, as it can establish up to four stereocenters in a single step. pwr.edu.pl The reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile allows for the construction of the bicyclic system. researchgate.netpublish.csiro.au Achieving the specific (1S,2R,4R) stereochemistry requires precise control over both regioselectivity and stereoselectivity (endo/exo and facial selectivity).
Stereochemical control in Diels-Alder reactions can be achieved through various means:
Chiral Lewis Acids: The use of chiral Lewis acid catalysts can influence the facial selectivity of the cycloaddition, leading to the desired enantiomer. acs.org
Chiral Dienophiles: Employing a dienophile that incorporates a chiral auxiliary can direct the approach of the diene, resulting in a highly stereoselective reaction. rsc.org
Substrate Control: The inherent stereochemistry of the reactants can direct the outcome of the cycloaddition. thieme-connect.com
A notable example is the highly exo-selective Diels-Alder reaction of chiral 4-methyleneoxazolidin-5-ones with cyclic dienes, which has been used to prepare precursors for compounds like (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid with high enantiomeric excess. publish.csiro.au
Chiral Auxiliary-Mediated Asymmetric Induction in Bicyclic Systems
Chiral auxiliaries are powerful tools for inducing asymmetry in the synthesis of bicyclic systems. An auxiliary is a chiral moiety that is temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction. rsc.org After the desired stereocenter(s) have been set, the auxiliary is removed.
In the context of synthesizing the bicyclo[2.2.1]heptane skeleton, a chiral auxiliary can be attached to the dienophile in a Diels-Alder reaction. rsc.org This approach forces the diene to attack from the less sterically hindered face, leading to a specific diastereomer of the product. For instance, the use of 10-mercaptoisoborneol as a chiral auxiliary has been described in the enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones. rsc.org The auxiliary is subsequently removed, for example, through reductive elimination with samarium(II) iodide, to yield the enantiomerically enriched bicyclic product. rsc.org Chiral oxazolidinones have also been employed in stereoselective photocycloaddition reactions to generate bicyclic heptane (B126788) derivatives. nih.gov
| Auxiliary | Reaction Type | Key Feature | Reference |
| 10-Mercaptoisoborneol | Asymmetric Diels-Alder | Enantiodivergent synthesis of bicyclic lactones. | rsc.org |
| Chiral Oxazolidinones | [2+2] Photocycloaddition | Synthesis of enantioenriched bicyclo[3.2.0]heptanes. | nih.gov |
| Bornanesultam | General Asymmetric Synthesis | Well-known chiral auxiliary for various transformations. | rsc.org |
Biocatalytic and Enzymatic Routes to Enantiomerically Pure Bicyclic Carboxylic Acids
Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiomerically pure compounds. Enzymes, such as lipases and esterases, are particularly effective in kinetic resolutions of racemic mixtures. acs.orgresearchgate.net
In a typical enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, the enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate using lipases from Candida antarctica and Burkholderia cepacia yields the corresponding monoester with high efficiency and excellent yields, avoiding the formation of the diacid which can be a problem in chemical hydrolysis. acs.org A scalable process using lipase (B570770) A from Candida antarctica has been developed for the enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a related bicyclic structure. researchgate.net Furthermore, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific oxidation of meso diols to prepare enantiomerically pure bridged bicyclic lactones. acs.orgmdpi.com
Regioselective Functionalization and Carboxylic Acid Formation
Once the chiral bicyclo[2.2.1]heptane skeleton is established, the next critical step is the introduction of the carboxylic acid group at the C2 position with the correct regiochemistry.
Carbonylation Reactions for Carboxylic Acid Introduction
Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide (CO), are a powerful method for synthesizing carboxylic acids. Palladium-catalyzed carbonylation of olefins is a well-established method for producing 2-arylpropanoic acids with high regioselectivity. acs.org While direct application to the non-activated bicyclo[2.2.1]heptane system can be challenging, related strategies can be envisioned. For instance, the hydrocarboxylation of acrylic derivatives, catalyzed by iron pentacarbonyl, demonstrates the regioselective synthesis of dicarboxylic acids. acs.org The functionalization of the bicyclo[2.2.1]heptane skeleton to introduce a suitable group for a subsequent carbonylation reaction is a potential route to install the C2-carboxylic acid. The regioselectivity of such a reaction would be paramount to ensure the formation of the desired isomer.
Oxidative Pathways for Carboxylic Acid Generation
The introduction of the carboxylic acid moiety onto the bicyclo[2.2.1]heptane framework with the specific (1S,2R,4R) stereochemistry is often achieved through the oxidative cleavage of a pre-existing functional group in a stereochemically defined precursor. These precursors are typically synthesized via stereoselective Diels-Alder reactions, which establish the rigid bicyclic core with the desired relative stereochemistry.
One of the most effective methods for this transformation is ozonolysis . This powerful oxidative cleavage technique is widely employed to break carbon-carbon double bonds and convert them into carbonyl groups, which can then be further oxidized to carboxylic acids. For instance, a bicyclic alkene precursor, synthesized with the correct stereochemical configuration, can undergo ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to yield the target carboxylic acid. The stereochemistry of the bicyclic scaffold is retained throughout this process.
Another significant oxidative pathway involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) . Under controlled conditions, KMnO₄ can cleave carbon-carbon double or triple bonds in precursor molecules to generate carboxylic acids. The stereochemical integrity of the bicyclic system is crucial, as the rigid framework directs the approach of the oxidizing agent, thus preserving the desired stereoisomer.
Ruthenium-catalyzed oxidations have also emerged as a powerful tool. For example, ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like ruthenium(III) chloride with an oxidant such as sodium periodate, is a highly effective agent for the oxidative cleavage of alkenes and alkynes to carboxylic acids. The catalytic nature of these methods offers advantages in terms of efficiency and atom economy.
Below is a table summarizing various oxidative cleavage reactions of bicyclo[2.2.1]heptene precursors.
| Oxidizing Agent/Method | Precursor Functional Group | Product Functional Group | Key Considerations |
| O₃ followed by H₂O₂ | Alkene | Carboxylic Acid | Requires careful control of reaction conditions to avoid over-oxidation. |
| KMnO₄ | Alkene/Alkyne | Carboxylic Acid | Strong oxidant; reaction conditions must be optimized to ensure selectivity. |
| RuO₄ (catalytic) | Alkene/Alkyne | Carboxylic Acid | Catalytic method offering high efficiency. |
Derivatization Strategies for Enhancing Synthetic Utility
The synthetic utility of (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid and its precursors is significantly enhanced through various derivatization strategies. These modifications can facilitate purification, improve reactivity in subsequent steps, or introduce new functionalities.
Stereoselective Conversion of Precursors to this compound
A key strategy in the synthesis of the target molecule involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. For example, a prochiral bicyclic precursor can be reacted with a chiral auxiliary to form a diastereomeric mixture, which can then be separated. Subsequent cleavage of the auxiliary from the desired diastereomer yields the enantiomerically pure product.
Enzymatic resolution represents another powerful technique for obtaining the desired stereoisomer. This method utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of a precursor, leaving the other enantiomer unreacted. For instance, a racemic ester precursor of bicyclo[2.2.1]heptane-2-carboxylic acid can be subjected to enzymatic hydrolysis, where the enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester (the desired enantiomer) and the hydrolyzed product.
The following table outlines common derivatization strategies for stereoselective synthesis.
| Strategy | Description | Typical Reagents/Enzymes |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Evans auxiliaries, Oppolzer's sultams |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase B), Esterases |
Methodological Advancements in High-Yield and Sustainable Synthesis
Recent research has focused on developing more efficient, high-yield, and environmentally friendly methods for the synthesis of this compound. These advancements are crucial for making this valuable chiral building block more accessible for various applications.
Organocatalysis has emerged as a key area of innovation. The use of small organic molecules as catalysts offers a green alternative to traditional metal-based catalysts. Chiral organocatalysts can promote highly stereoselective Diels-Alder reactions to form the bicyclic core with excellent enantiomeric excess, thereby setting the stage for the subsequent oxidative generation of the carboxylic acid.
Improvements in catalytic efficiency for known transformations are also a significant area of focus. This includes the development of more active and selective catalysts for both the initial cycloaddition reactions and the subsequent oxidative cleavage steps. For example, advancements in ruthenium catalysis have led to lower catalyst loadings and milder reaction conditions for oxidative transformations.
The table below highlights some of the recent methodological advancements.
| Advancement | Description | Impact on Synthesis |
| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | High enantioselectivity, metal-free conditions, milder reaction conditions. |
| High-Efficiency Catalysis | Development of more active and selective metal-based catalysts. | Lower catalyst loadings, higher yields, improved reaction rates. |
| Green Chemistry Approaches | Application of principles to reduce environmental impact. | Use of safer solvents, reduced waste, improved atom economy. |
Applications of 1s,2r,4r Bicyclo 2.2.1 Heptane 2 Carboxylic Acid As a Chiral Scaffold
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The intrinsic chirality and structural rigidity of the bicyclo[2.2.1]heptane skeleton are leveraged by synthetic chemists for the construction of elaborate molecular targets. By using this scaffold, it is possible to reduce the conformational flexibility of a molecule, which can lead to enhanced potency and selectivity when designing biologically active compounds. uni-regensburg.deresearchgate.net
The bicyclo[2.2.1]heptane framework is a key structural motif in various natural products and has been employed in their total synthesis. A notable example is its use in the formal synthesis of (+)-epibatidine, a potent analgesic alkaloid. A derivative, (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, serves as a crucial chiral building block. unirioja.es Its well-defined stereochemistry is used to construct the core 7-azabicyclo[2.2.1]heptane ring system of the natural product. The transformation of this building block into (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, an advanced intermediate, constitutes a formal synthesis of (+)-epibatidine, demonstrating the utility of this scaffold in accessing complex and pharmacologically relevant natural products. unirioja.es
A significant application of the bicyclo[2.2.1]heptane scaffold is in the design of peptidomimetics and unnatural amino acids. uni-regensburg.de Peptides often suffer from conformational flexibility and susceptibility to enzymatic degradation. Incorporating rigid scaffolds can overcome these drawbacks by locking the peptide backbone into a specific bioactive conformation, thereby enhancing stability and receptor selectivity. uni-regensburg.deresearchgate.net
Derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid have been successfully used to synthesize conformationally restricted analogues of natural amino acids. For instance, the 7-azabicyclo[2.2.1]heptane framework has been utilized to prepare a constrained analogue of glutamic acid. acs.org Similarly, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized as a novel mimic of a gamma-turn, a common secondary structure motif in peptides. nih.gov Structural analysis of this gamma-amino acid derivative confirmed the presence of a turn structure, validating its design as a conformationally constrained peptidomimetic. nih.gov
| Constrained Amino Acid/Peptidomimetic | Scaffold | Significance | Reference |
| Glutamic Acid Analogue | 7-Azabicyclo[2.2.1]heptane | Mimics the bioactive conformation of glutamic acid. | acs.org |
| Gamma-Turn Mimic | 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Induces a stable turn structure in peptide chains. | nih.gov |
| Constrained 4-Hydroxyprolines | 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Serves as a rigid proline analogue for peptidomimetics. | unirioja.es |
Role in Asymmetric Catalysis and Ligand Design
The well-defined stereochemistry of the bicyclo[2.2.1]heptane scaffold makes it an excellent backbone for the design of chiral ligands and catalysts used in asymmetric synthesis. The rigid framework ensures that the catalytic or coordinating groups are held in a precise three-dimensional arrangement, which is essential for effective stereochemical communication during a catalytic cycle.
Chiral ligands are crucial for the success of transition metal-catalyzed asymmetric reactions. The bicyclo[2.2.1]heptane framework has been incorporated into various ligand types, particularly for rhodium- and iridium-catalyzed processes. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been used to synthesize chiral P,N-ligands, which combine a phosphine (B1218219) donor with a nitrogen-containing heterocycle like an oxazoline. These ligands have proven effective in the asymmetric transfer hydrogenation of ketones.
Furthermore, chiral diene ligands, such as C2-symmetric norbornadiene derivatives, have been prepared and successfully applied in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to unsaturated ketones, achieving high yields and excellent enantioselectivities (up to 99% ee). researchgate.net The rigidity of the bicyclic diene is fundamental to creating a well-defined chiral pocket around the metal center, thus enabling high levels of stereoinduction. google.com
| Ligand Type | Metal | Application | Key Feature | Reference |
| 2-Azanorbornane-Oxazoline (P,N-Ligand) | Iridium | Asymmetric Hydrogenation | Rigid P,N-chelating scaffold | |
| Chiral Bicyclo[2.2.1]heptadiene (Diene Ligand) | Rhodium | Asymmetric 1,4-Addition | C2-symmetric rigid backbone | researchgate.net |
| Aminophosphine Phosphinite (AMPP) | Rhodium | Enantioselective Hydrogenation | Derived from a 2-azabicyclo[2.2.1]heptane core |
In addition to metal-based catalysis, the bicyclo[2.2.1]heptane skeleton has been employed in the design of purely organic catalysts. The rigid scaffold serves as a stereocontrolling element, orienting functional groups that activate substrates and guide the stereochemical outcome of the reaction. Camphor (B46023), a naturally occurring bicyclo[2.2.1]heptane derivative, has been used as a scaffold for a new class of bifunctional organocatalysts that combine a thiourea (B124793) motif and an amine. 140.122.64 These catalysts have been shown to be highly efficient for direct asymmetric aldol (B89426) reactions, achieving excellent diastereoselectivities and enantioselectivities. 140.122.64 The defined structural nature of the camphor backbone is key to creating a synergistic activation of both the nucleophile and electrophile. 140.122.64 Methodologies have also been developed that utilize organocatalysis to enable formal [4+2] cycloaddition reactions for rapid, enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates themselves. rsc.org
Contributions to Stereoselective Methodologies
The use of (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives has made significant contributions to the broader field of stereoselective synthesis. The predictable conformation of this scaffold allows it to be a reliable tool in the development of new synthetic methods where control of stereochemistry is paramount.
Its application as a chiral auxiliary is a prime example. By temporarily attaching the bicyclic moiety to a substrate, it can direct the stereochemical course of a reaction. Once the desired stereochemistry is set, the auxiliary can be cleaved. This approach has been instrumental in asymmetric Diels-Alder reactions, where the bicyclic framework can act as a chiral dienophile, influencing the facial selectivity of the cycloaddition.
Moreover, the widespread use of this scaffold in the development of new catalysts and ligands has advanced the capabilities of asymmetric catalysis. The success of ligands based on this framework in achieving high enantioselectivity in various transformations, including hydrogenations and carbon-carbon bond-forming reactions, underscores its importance. researchgate.net The reliability and stereochemical richness of the bicyclo[2.2.1]heptane unit continue to make it a foundational element in the ongoing development of novel stereoselective methodologies.
Investigations into Chiral Recognition and Inductive Effects
The rigid, conformationally constrained framework of this compound makes it an exceptional scaffold for fundamental investigations into the nature of non-covalent interactions that govern molecular recognition and the transmission of electronic effects. Its well-defined stereochemistry and predictable geometry allow for the systematic study of chiral recognition phenomena and the quantification of inductive effects through a rigid sigma-bond network.
Chiral Recognition
The principle of chiral recognition relies on the differential interaction between a chiral selector and the enantiomers of a chiral analyte. For effective recognition to occur, there must be at least three points of interaction between the selector and the analyte, where at least one of these interactions is stereochemically dependent. The rigid bicyclic structure of this compound provides a stable and predictable platform for the positioning of functional groups that can engage in these interactions.
Derivatives of this chiral scaffold can be employed as chiral selectors in various analytical techniques, such as chromatography, or as components of chiral sensors. For instance, the carboxylic acid moiety can be readily converted into an amide, ester, or other functional group capable of hydrogen bonding, π-π stacking, or dipolar interactions. The specific (1S,2R,4R) stereochemistry ensures a unique three-dimensional arrangement of these interaction points, creating a chiral pocket or surface that can preferentially bind one enantiomer over the other.
While direct studies detailing the use of this compound itself as a chiral selector are not extensively documented in publicly available research, the broader class of bicyclic chiral carboxylic acids has been successfully utilized for enantiomeric discrimination. For example, chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed using selectors that incorporate rigid bicyclic structures to achieve the separation of enantiomers of various compounds, including amino acids. nih.gov The effectiveness of these separations is predicated on the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte, with the stability of these complexes differing due to steric and electronic factors.
Furthermore, the principles of chiral recognition using bicyclic scaffolds are evident in the design of chiral fluorescent sensors. In such systems, a fluorophore is attached to a chiral molecule, and the interaction of this sensor with a chiral analyte leads to a change in the fluorescence signal, which can be enantiose-lective. mdpi.com The rigid bicyclic framework serves to hold the recognition sites in a fixed orientation, which is crucial for maximizing the difference in interaction energy between the two enantiomers of the analyte.
Inductive Effects
The bicyclo[2.2.1]heptane system is a classic model for studying the transmission of electronic effects through sigma bonds, known as the inductive effect. Unlike flexible acyclic systems where conformational changes can complicate the analysis, the rigid cage-like structure of the norbornane (B1196662) framework ensures that the distances and angles between substituents are fixed. This allows for a more precise evaluation of how an electron-withdrawing or electron-donating group at one position influences the reactivity or properties of a functional group at another position.
The inductive effect of a substituent can be quantified by measuring the acidity (pKa) of a carboxylic acid group located elsewhere on the scaffold. The strength of the acid is directly related to the stability of its conjugate base (the carboxylate anion). An electron-withdrawing substituent will stabilize the negative charge on the carboxylate through the sigma-bond network, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value). Conversely, an electron-donating substituent will destabilize the carboxylate anion and decrease the acidity (increase the pKa).
Systematic studies on substituted bicyclo[2.2.1]heptane-1-carboxylic acids and related bicyclo[2.2.2]octane-1-carboxylic acids have provided valuable data on the transmission of inductive effects. These investigations have demonstrated that the effect of a substituent on the pKa of the carboxylic acid is dependent on the nature of the substituent and its distance from the carboxylic acid group.
The following interactive data table summarizes the observed changes in acidity (ΔpKa relative to the unsubstituted acid) for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids in 50% ethanol-water. This system is a close analog to the bicyclo[2.2.1]heptane system and illustrates the principles of inductive effect transmission through a rigid bicyclic framework.
Data adapted from studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.
These studies highlight that the inductive effect is transmitted effectively through the rigid sigma-bond framework of the bicyclic system. The magnitude of the effect correlates with the electronegativity and electron-withdrawing ability of the substituent. The predictable nature of this transmission in the bicyclo[2.2.1]heptane scaffold of this compound allows it to serve as a reliable platform for probing and understanding intramolecular electronic interactions.
Advanced Research Applications and Emerging Directions
Incorporation into Supramolecular Architectures and Host-Guest Chemistry
The bicyclo[2.2.1]heptane skeleton is an exemplary scaffold for the construction of supramolecular architectures due to its rigid and well-defined three-dimensional structure. While direct applications of (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid in this area are still emerging, related structures have demonstrated significant potential. For instance, the bicyclo[2.2.1]heptane framework has been utilized to create molecular tweezers, which are synthetic host molecules capable of binding guest molecules with high specificity. These tweezers often feature two aromatic "pincer" arms attached to the rigid bicyclic core, creating a well-defined binding cavity. The carboxylic acid functionality in the target compound offers a handle for covalent attachment to such aromatic systems, suggesting its potential role in the future design of novel host-guest systems.
Development of Bicyclic Scaffolds for Sensing and Molecular Recognition
The development of chemical sensors and probes for molecular recognition is another promising avenue for bicyclo[2.2.1]heptane-based compounds. The conformational rigidity of this scaffold is advantageous for creating pre-organized binding sites that can selectively interact with target analytes. While specific sensors based on this compound have not been extensively reported, the broader class of bicyclo[2.2.1]heptane derivatives has shown utility in this field.
One notable example involves the use of a bicyclo[2.2.1]heptane moiety in the design of sterically shielded 1,2,4-trioxolanes for the detection of ferrous iron. In these systems, the bicyclic structure helps to control the regioselective activation of an endoperoxide bond upon interaction with Fe²⁺, leading to a detectable signal. This demonstrates the principle of using the bicyclo[2.2.1]heptane framework to modulate the reactivity of a sensor's active site. The carboxylic acid group of this compound could be functionalized to incorporate signaling units (e.g., fluorophores or chromophores) or to tune the electronic properties of the sensor molecule.
Furthermore, the defined stereochemistry of this compound makes it an attractive candidate for the development of chiral sensors capable of distinguishing between enantiomers of a target molecule. The precise spatial arrangement of substituents on the bicyclic core can create a chiral recognition environment, a highly sought-after feature in pharmaceutical analysis and asymmetric catalysis.
Strategies for Synthesizing Complex Polycyclic Systems from the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane core is a valuable starting point for the synthesis of more complex polycyclic natural products and their analogues. Its strained ring system can be strategically manipulated through various chemical transformations to build intricate molecular architectures.
One of the most powerful methods for constructing the bicyclo[2.2.1]heptane skeleton itself is the Diels-Alder reaction . This cycloaddition provides a high degree of stereochemical control and allows for the introduction of various functional groups. Once formed, the bicyclic system can serve as a template for subsequent ring-forming reactions. For example, intramolecular Diels-Alder reactions starting from functionalized bicyclo[2.2.1]heptane derivatives have been used to construct complex polycyclic frameworks, such as in the synthesis of the diterpenoid pedrolide, which features a bicyclo[2.2.1]heptane system within its intricate structure. nih.gov
Skeletal rearrangements are another key strategy for elaborating the bicyclo[2.2.1]heptane core. The inherent strain in the bicyclic system can be harnessed to drive rearrangements that lead to the formation of different ring systems. For instance, the aza-Prins-pinacol rearrangement has been employed to synthesize 7-azabicyclo[2.2.1]heptanes, which are precursors to bioactive compounds like epibatidine. researchgate.net
| Strategy | Description | Example Application |
| Diels-Alder Reaction | A [4+2] cycloaddition to form the initial bicyclo[2.2.1]heptane ring, often with high stereocontrol. | Foundation for the synthesis of numerous bicyclic compounds. |
| Intramolecular Cycloadditions | Subsequent ring-forming reactions from a functionalized bicyclo[2.2.1]heptane core. | Synthesis of complex natural products like pedrolide. nih.gov |
| Skeletal Rearrangements | Utilization of ring strain to drive transformations into different polycyclic systems. | Aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes. researchgate.net |
| Ring-Opening Metathesis | Cleavage and reformation of rings to produce novel polycyclic structures. | Diversification of bicyclic scaffolds. |
These strategies highlight the versatility of the bicyclo[2.2.1]heptane framework as a synthetic intermediate, enabling access to a wide range of structurally diverse and biologically relevant molecules.
Advanced Synthetic Methodologies for Enantiomerically Pure Bicyclic Compounds
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives, including this compound, is of paramount importance.
Asymmetric Diels-Alder reactions represent a cornerstone of this field. By employing chiral catalysts or chiral auxiliaries, it is possible to achieve high levels of enantioselectivity in the formation of the bicyclic core. Organocatalysis has emerged as a powerful tool in this context, with chiral amines and phosphoric acids being used to catalyze formal [4+2] cycloaddition reactions that produce functionalized bicyclo[2.2.1]heptanes with excellent enantiomeric excess. rsc.orgrsc.org
Another key approach is the use of chiral starting materials . For instance, the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been achieved starting from readily available trans-4-hydroxy-L-proline. rsc.org Similarly, conformationally constrained 4-hydroxyprolines with a 7-azabicyclo[2.2.1]heptane skeleton have been synthesized asymmetrically, starting from a Diels-Alder cycloadduct derived from a chiral acrylate. unirioja.es
Chiral resolution , the separation of a racemic mixture into its constituent enantiomers, remains a valuable technique. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
| Methodology | Description | Key Features |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts, Lewis acids) to induce enantioselectivity in the ring-forming reaction. | High efficiency and atom economy. rsc.org |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the starting material to direct the stereochemical outcome of the reaction. | Well-established and reliable method. |
| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products (e.g., amino acids, terpenes) as starting materials. | Access to specific enantiomers. rsc.orgunirioja.es |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Applicable when asymmetric synthesis is not feasible. |
The continuous development of these advanced synthetic methodologies is crucial for unlocking the full potential of this compound and its derivatives in various fields of chemical science.
Analytical Methodologies for Research and Stereochemical Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for isolating (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid from reaction mixtures and for accurately determining its purity, particularly its enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for resolving the enantiomers of bicyclo[2.2.1]heptane-2-carboxylic acid and quantifying the enantiomeric excess (ee) of a sample. This separation is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
Macrocyclic glycopeptide antibiotics, such as teicoplanin, have been successfully employed as CSPs for the HPLC separation of enantiomers of various bicyclic amino acids, demonstrating excellent resolution capabilities. The choice of mobile phase, often a hydro-organic system, and its modifiers (acids and bases) is crucial for optimizing the separation. Factors such as the organic modifier content, column temperature, and flow rate are systematically investigated to achieve baseline separation of the enantiomers. For carboxylic acids, derivatization is sometimes employed, but direct separation on a suitable CSP is often preferred to avoid potential racemization during the derivatization step.
The following table provides an example of HPLC conditions used for the separation of a closely related chiral bicyclic carboxylic acid, which illustrates the typical parameters involved.
| Parameter | Condition | Reference |
|---|---|---|
| Column | CHIRACEL OD-H (polysaccharide-based) | |
| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol with 0.5% Trifluoroacetic acid (TFA) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 215 nm | |
| Purpose | Separation of (+) and (-) enantiomers for ee determination |
Gas Chromatography (GC) is a powerful tool for assessing the purity of organic compounds, but its application to carboxylic acids like this compound requires a derivatization step. Carboxylic acids are generally non-volatile and can exhibit poor peak shape due to adsorption and hydrogen bonding. To overcome this, they are converted into more volatile and thermally stable derivatives, most commonly esters (e.g., methyl esters).
The derivatization process, such as esterification with reagents like N,N-dimethylformamide dimethyl acetal, transforms the polar carboxylic acid group into a less polar ester, making it suitable for GC analysis. Once derivatized, GC can be used to separate the compound from impurities and byproducts. When coupled with a mass spectrometer (GC-MS), this technique also provides structural information based on the fragmentation pattern of the derivative.
Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are essential for confirming the molecular structure and absolute stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. For a complex, rigid structure like bicyclo[2.2.1]heptane-2-carboxylic acid, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multi-dimensional (2D) techniques are required for unambiguous assignment and stereochemical confirmation.
2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity through the bicyclic framework. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the complete assignment of all proton and carbon signals in the molecule. The specific spatial relationships between protons, revealed by Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the exo or endo orientation of substituents and the relative stereochemistry of the chiral centers.
For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid group. The O-H stretch of the carboxyl group appears as a very broad band in the 2500-3300 cm⁻¹ region, while the C=O (carbonyl) stretch gives rise to a strong, sharp absorption band around 1700 cm⁻¹. The rigid bicyclic skeleton gives rise to a complex fingerprint region (below 1500 cm⁻¹) which is unique to the molecule's specific structure and stereoisomer.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2960 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1450 | C-H bend | Aliphatic |
| ~1200-1300 | C-O stretch / O-H bend | Carboxylic Acid |
Advanced techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations.
Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental formula of a compound. For bicyclo[2.2.1]heptane-2-carboxylic acid (C₈H₁₂O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular weight of 140.0837 g/mol and its elemental composition.
Electron Ionization (EI) mass spectrometry provides structural information through analysis of the fragmentation pattern. The molecular ion (M⁺•) peak is observed, and its fragmentation is dictated by the rigid bicyclic structure. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). A significant fragmentation pathway for this compound involves a retro-Diels-Alder reaction of the norbornane (B1196662) system, leading to the loss of cyclopentadiene (B3395910) (C₅H₆, 66 Da), resulting in a characteristic fragment ion.
| m/z | Proposed Identity | Significance |
|---|---|---|
| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 123 | [M - OH]⁺ | Loss of hydroxyl radical |
| 95 | [M - COOH]⁺ | Loss of carboxyl radical |
| 74 | [C₃H₆O₂]⁺• | Fragment from retro-Diels-Alder reaction (acrylic acid ion) |
| 66 | [C₅H₆]⁺• | Cyclopentadiene radical cation from retro-Diels-Alder reaction |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. This technique is indispensable for assigning the absolute configuration of complex stereoisomers such as this compound.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, anomalous dispersion, an effect where the scattering factor of an atom becomes complex, is utilized to establish the absolute configuration. By comparing the calculated and observed intensities of specific reflections (Bijvoet pairs), the correct enantiomer can be identified unambiguously.
The crystal structures of these bicyclic systems often reveal detailed information about intermolecular interactions, such as hydrogen-bonded dimers formed by the carboxamide groups. ku.ac.ke In enantiomerically pure crystals, these interactions can lead to distinct packing arrangements. ku.ac.ke
Table 1: Example Crystallographic Data for a Related Bicyclo[2.2.1]heptane Derivative (Note: Data for a representative related structure, 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, is presented to illustrate the type of information obtained from X-ray crystallography. ku.ac.ke)
| Parameter | (+)-(1R,2R,4R) enantiomer |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.63 Å, b = 10.99 Å, c = 12.01 Å |
| Molecules per Unit Cell (Z) | 4 |
Chiroptical Spectroscopy (ORD, CD) for Chirality Assessment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive methods for assessing the stereochemistry of chiral compounds like this compound.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a plain curve far from an absorption band, but shows anomalous behavior, known as a Cotton effect, in the vicinity of the absorption maximum of a chromophore. The sign (positive or negative) of the Cotton effect can be correlated with the absolute configuration of the molecule.
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Like ORD, CD signals are observed only in the region of absorption by a chromophore. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a sensitive fingerprint of a molecule's stereochemical environment.
For bicyclo[2.2.1]heptane systems, the carboxylic acid group itself is a weak chromophore. However, the stereochemistry can be assessed by analyzing the CD spectra of derivatives containing stronger chromophores, such as ketones. doaj.org For example, the chiroptical properties of halogenated bicyclo[2.2.1]hept-5-en-2-ones have been analyzed using CD spectroscopy to understand the influence of substituents on the Cotton effects of the β,γ-enone chromophore. doaj.org
Modern approaches often combine experimental CD spectra with theoretical calculations using methods like density functional theory (DFT). acs.org This synergy allows for the prediction of CD and ORD spectra for a given absolute configuration, and by matching the calculated spectrum to the experimental one, the absolute stereochemistry can be confidently assigned. acs.org This has been successfully applied to various complex natural products containing rigid bicyclic frameworks. acs.org
Table 2: Example Chiroptical Data for a Related Bicyclic Compound (Note: Data for a representative related structure is presented to illustrate the type of information obtained from chiroptical spectroscopy.)
| Compound | Chromophore | Wavelength (λmax) | Cotton Effect Sign |
| (+)-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one doaj.org | β,γ-enone | ~300 nm | Positive |
Future Outlook and Interdisciplinary Research Opportunities
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
For instance, machine learning models can be developed to quantitatively predict the enantioselectivity of reactions involving bicyclic scaffolds. researchgate.netresearchgate.net These models take into account a multitude of features, including the structure of the reactants, the catalyst, the solvent, and other reaction conditions, to forecast the stereochemical outcome. bohrium.comnih.gov This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. synthiaonline.com The application of such models to the synthesis of derivatives of (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid could streamline the development of new compounds with desired stereochemistry.
| AI/ML Application | Potential Impact on Bicyclic Acid Synthesis | Key Technologies |
| Reaction Outcome Prediction | Forecasting major products and potential byproducts in functionalization reactions. | Neural Networks, Graph Neural Networks |
| Stereoselectivity Prediction | Predicting the enantiomeric or diastereomeric ratio for asymmetric syntheses. | Random Forest, Support Vector Regression, LASSO models bohrium.comnih.gov |
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to complex derivatives. | Transformer-based models, Reinforcement Learning chemcopilot.com |
| Reaction Condition Optimization | Identifying optimal catalysts, solvents, and temperatures for improved yields. | Bayesian Optimization, Genetic Algorithms |
Applications in Flow Chemistry and High-Throughput Synthesis
Flow chemistry and high-throughput synthesis are revolutionizing the way chemical compounds are produced, offering significant advantages in terms of efficiency, safety, and scalability. nih.gov These technologies are particularly well-suited for the synthesis and derivatization of this compound.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govbeilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.gov The modular nature of flow chemistry systems also allows for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates. beilstein-journals.org This approach could be instrumental in developing efficient and automated syntheses of complex molecules derived from the bicyclo[2.2.1]heptane framework.
High-throughput experimentation (HTE) enables the rapid screening of a large number of reaction conditions in parallel. When coupled with flow chemistry, HTE can accelerate the optimization of synthetic routes for derivatives of this compound, allowing for the rapid exploration of a wide range of catalysts, reagents, and reaction parameters.
Exploration of Photocatalytic and Electrocatalytic Transformations Involving Bicyclic Systems
Photocatalysis and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods for the functionalization of bicyclic systems. nih.govresearchgate.net These techniques utilize light or electricity, respectively, to generate reactive intermediates under ambient conditions, often avoiding the need for harsh reagents and high temperatures.
Visible-light photocatalysis has emerged as a powerful tool for the construction and functionalization of bicycloalkanes. nih.govresearchgate.net For example, photocatalytic methods have been developed for the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes, which are of interest as bioisosteres in medicinal chemistry. nih.gov Similar strategies could be applied to introduce a wide range of functional groups onto the this compound scaffold. The use of chiral photocatalysts also presents an opportunity for the development of enantioselective transformations.
Electrocatalysis provides another avenue for novel transformations of bicyclic compounds. By controlling the electrode potential, specific redox reactions can be initiated with high selectivity. This approach can be used for a variety of transformations, including C-H functionalization, cross-coupling reactions, and ring-opening or ring-closing reactions. The application of electrocatalytic methods to this compound could unlock new synthetic pathways that are not accessible through traditional thermal methods.
| Catalytic Method | Reaction Type | Potential Application to Bicyclic Acid |
| Photocatalysis | C-H Functionalization | Direct introduction of functional groups onto the bicyclic core. |
| Decarboxylative Coupling | Conversion of the carboxylic acid to other functional groups. | |
| Cycloadditions | Construction of more complex polycyclic systems. mdpi.com | |
| Electrocatalysis | Oxidative Coupling | Formation of C-C and C-heteroatom bonds. |
| Reductive Cyclization | Synthesis of novel bicyclic and polycyclic derivatives. | |
| Kolbe Electrolysis | Dimerization and functionalization of the carboxylic acid. |
Bio-inspired Chemical Synthesis and Biomimetic Transformations
Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired chemical synthesis and biomimetic transformations aim to mimic the elegant and efficient strategies employed by enzymes in nature to construct intricate molecular architectures. engineering.org.cn The bicyclo[2.2.1]heptane framework is a common motif in a variety of natural products, and biomimetic approaches have been successfully employed in their total synthesis. researchgate.netrsc.org
For instance, intramolecular Diels-Alder reactions, a common strategy in biosynthesis, have been utilized to construct the bicyclo[2.2.1]heptane ring system in the synthesis of natural products. rsc.org The development of enzyme-mimicking catalysts, such as those based on organic cages or metal-organic frameworks, offers the potential to perform highly selective transformations on bicyclic substrates. nih.govresearchgate.netsoton.ac.uk These catalysts can create confined environments that mimic the active sites of enzymes, leading to enhanced reactivity and selectivity. nih.govresearchgate.net
The application of biomimetic strategies to the synthesis and functionalization of this compound could lead to the development of novel and efficient synthetic routes to biologically active molecules. Furthermore, the use of biocatalysis, employing whole cells or isolated enzymes, presents a green and sustainable approach for the enantioselective synthesis of chiral derivatives of this bicyclic acid. chemeurope.com
Q & A
Q. What are the key considerations in synthesizing (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid?
Synthesis requires precise control of stereochemistry and reaction conditions. Key steps include:
- Cyclization : Use of bicyclic precursors (e.g., norbornene derivatives) with catalysts like RuCl₃ and oxidants like NaIO₄ to form the bicyclic core .
- Functional Group Protection : Employ tert-butoxycarbonyl (Boc) groups to protect amino groups during carboxylation steps .
- Temperature and Solvent Optimization : Reactions often proceed in polar aprotic solvents (e.g., acetonitrile/water mixtures) at controlled temperatures to minimize side products .
- Yield Optimization : Multi-step pathways (e.g., cyclization, oxidation, deprotection) typically achieve 57–99% yields when optimized .
Q. How does stereochemistry influence the biological activity of this compound?
The (1S,2R,4R) configuration determines binding affinity to biological targets. For example:
- Rigid Bicyclic Framework : Enhances selectivity for enzyme active sites by restricting conformational flexibility .
- Hydrogen Bonding : Hydroxyl and carboxylic acid groups participate in specific interactions, as shown in molecular docking studies .
- Steric Effects : Substituents like tert-butoxycarbonylamino groups modulate steric hindrance, affecting target engagement .
Q. What analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional group placement .
- X-ray Crystallography : Resolves absolute configuration and molecular packing .
- Melting Point Analysis : Correlates with purity (e.g., 127.5°C for related derivatives) .
- Mass Spectrometry : Validates molecular weight (e.g., MW 140.18 g/mol for the base structure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from variations in:
- Enantiomeric Purity : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .
- Assay Conditions : Standardize cell-based vs. in vitro enzyme assays (e.g., pH, cofactors) to ensure reproducibility .
- Derivative Comparisons : Test structurally similar analogs (e.g., 3-aminobicycloheptane derivatives) to isolate pharmacophore contributions .
Q. What methodological strategies ensure enantiomeric purity during synthesis?
- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic catalysis to favor the (1S,2R,4R) configuration .
- Dynamic Resolution : Combine kinetic resolution with racemization (e.g., using lipases in biphasic systems) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines for selective crystallization .
Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical control?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during cyclization .
- Catalyst Screening : Transition-metal catalysts (e.g., RuCl₃) enhance oxidation efficiency in multi-step pathways .
- DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratios) to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
